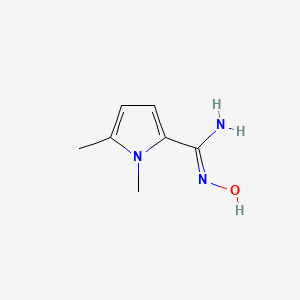
N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide” is a chemical compound with the molecular formula C7H11N3O . It is a specialty chemical that can be used in various applications .
Molecular Structure Analysis
The molecular structure of “N’-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with two methyl groups attached at the 1 and 5 positions, a carboximidamide group at the 2 position, and a hydroxy group attached to the nitrogen of the carboximidamide group .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study by Hublikar et al. (2019) focused on the synthesis of novel pyrrole derivatives, including compounds structurally related to N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide. These compounds exhibited significant antimicrobial properties. The research highlighted the role of the heterocyclic ring in contributing to the antimicrobial activity, especially with the introduction of a methoxy group (Hublikar et al., 2019).
Synthesis and Characterization
- Singh et al. (2014) synthesized and characterized a pyrrole chalcone derivative, emphasizing the role of pyrrole derivatives in forming a wide range of heterocyclic compounds such as oxiranes, oxazoles, and pyrazoles. This study underscores the utility of pyrrole derivatives in synthetic chemistry (Singh et al., 2014).
Antileukemic Activity
- Ladurée et al. (1989) explored the synthesis and evaluation of antileukemic activity in certain pyrrole derivatives. The study found that some of these derivatives demonstrated good antileukemic activity, comparable to known therapeutic agents. This indicates the potential therapeutic applications of pyrrole derivatives in treating leukemia (Ladurée et al., 1989).
Anticancer Activity
- Rasal et al. (2020) conducted a study on pyrrole-3-carboxamide derivatives, revealing that some compounds showed promising antiproliferative activity against cancer cell lines. This suggests the potential of pyrrole derivatives in anticancer drug development (Rasal et al., 2020).
Photoreactivity Studies
- Research by Ghaffari-Tabrizi et al. (1984) on 3-hydroxypyrroles, a related class of compounds, examined their photoreactivity. The study provides insights into the chemical behavior of pyrrole derivatives under light-induced conditions, contributing to the understanding of their reactivity in various environments (Ghaffari-Tabrizi et al., 1984).
Chemical Synthesis and Reactions
- Khetan et al. (1968) explored the reactions of dimethyl acetylenedicarboxylate with pyrrole derivatives, leading to the formation of pyrrole derivatives and fumarates. This study contributes to the understanding of the reactivity and potential applications of pyrrole derivatives in chemical synthesis (Khetan et al., 1968).
Safety And Hazards
Eigenschaften
IUPAC Name |
N'-hydroxy-1,5-dimethylpyrrole-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(8)9-11/h3-4,11H,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARMDBDCZSRKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

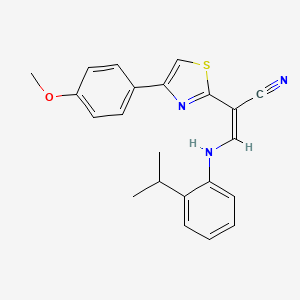
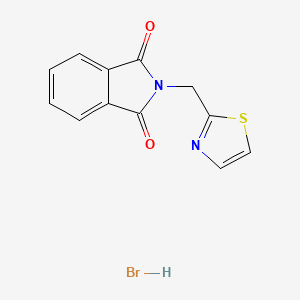
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2716361.png)
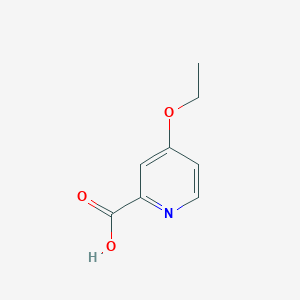
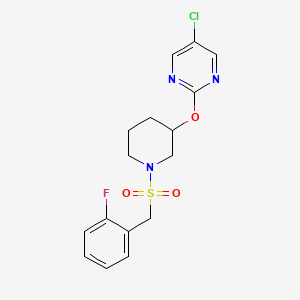
![2-(4-methoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2716366.png)
![8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2716367.png)
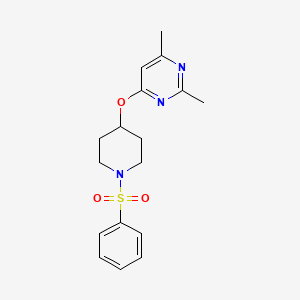
![4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2716370.png)
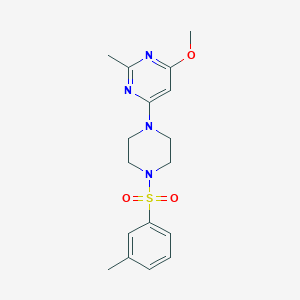
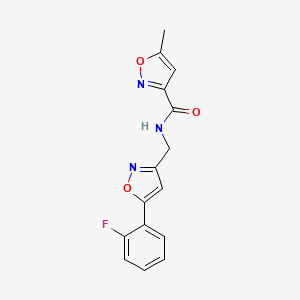
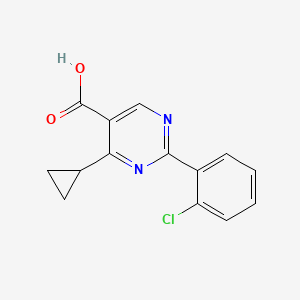
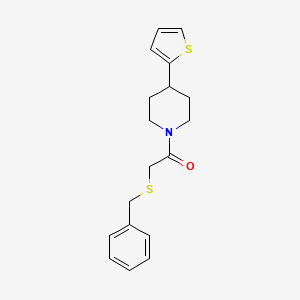
![N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2716378.png)